

Glomeratose A molecular weight and formula

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Compound of Interest

Compound Name: *Glomeratose A*

Cat. No.: *B15577100*

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In-Depth Technical Guide to Glomeratose A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for **Glomeratose A**, a phenylpropanoid glycoside of interest for its potential therapeutic applications.

Core Molecular Data

Glomeratose A is a sucrose molecule esterified with a trimethoxycinnamic acid moiety. Its core chemical and physical properties are summarized below.

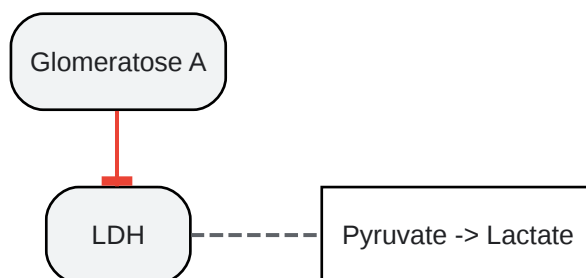
Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₃₄ O ₁₅	[1][2][3]
Molecular Weight	562.52 g/mol	[1][3]
CAS Number	202471-84-9	[1][2][3][4][5]
Systematic Name	(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2- {[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate	[1][4]
Synonyms	3-O-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-beta-D-fructofuranosyl alpha-D-glucopyranoside	[1][5]
Compound Type	Phenylpropanoid Glycoside	[2]
Purity	95% - 99.89% (as commercially available)	[2][3]
Botanical Source	Polygala senega, Polygala tenuifolia	[2][3]

Biological Activity and Signaling Pathways

Glomeratose A has been identified as an inhibitor of lactate dehydrogenase (LDH)[3]. LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Inhibition of LDH is a significant area of research, particularly in oncology, as many cancer cells rely on glycolysis for energy production (the Warburg effect).

Logical Relationship of LDH Inhibition

The inhibition of lactate dehydrogenase by **Glomeratose A** can be logically mapped as a direct interaction leading to a downstream metabolic effect.



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Caption: Logical diagram illustrating **Glomeratose A**'s inhibitory action on lactate dehydrogenase (LDH).

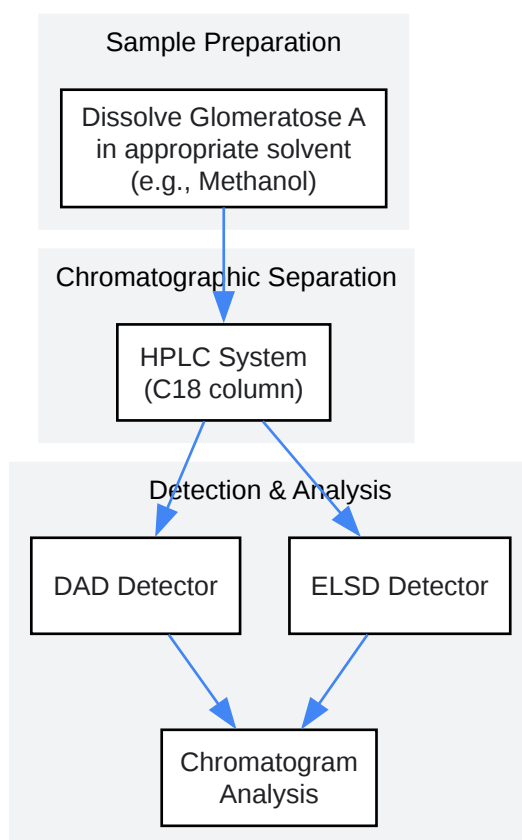
Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of **Glomeratose A**'s properties and biological activity.

Identification and Purity Analysis

The identity and purity of **Glomeratose A** are typically determined using a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light-Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy^[2].

Experimental Workflow for Purity Assessment



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Caption: A typical experimental workflow for assessing the purity of a **Glomeratose A** sample.

NMR and Mass Spectrometry for Structural Identification

Structural elucidation and confirmation are performed using mass spectrometry to confirm the molecular weight and NMR to resolve the chemical structure, including the specific locations of the glycosidic and ester linkages[2].

- Mass Spectrometry (MS): Used to confirm the molecular weight of 562.52 Da and to aid in fragmentation analysis for structural clues.
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are used to identify the proton and carbon environments within the molecule. 2D NMR techniques (such as COSY, HSQC, and HMBC) are essential for confirming the connectivity between the sucrose and the trimethoxycinnamoyl moieties.

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